molecular formula C14H13N5O B3060875 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide CAS No. 94692-06-5

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B3060875
CAS No.: 94692-06-5
M. Wt: 267.29 g/mol
InChI Key: CXZMPXJTNZMSKQ-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide (CAS 94692-06-5) is a chemical building block with the molecular formula C 14 H 13 N 5 O and a molecular weight of 267.29 g/mol. This compound features a pyrazole core substituted with phenyl and pyrrole rings, and a reactive carbohydrazide moiety at the 4-position, making it a versatile intermediate for the synthesis of diverse heterocyclic compounds [ citation:1 ][ citation:4 ]. In scientific research, pyrazole-4-carbohydrazide derivatives are investigated for a broad spectrum of biological activities. They serve as key precursors in medicinal chemistry for the development of potential anti-inflammatory agents . Research indicates that hybrid molecules incorporating this scaffold can exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS) production in human cells, such as neutrophils and platelets, and may also act as inhibitors of phosphodiesterase type 4 (PDE4), a key target in inflammation [ citation:3 ][ citation:8 ]. Furthermore, this compound and its derivatives have been synthesized and evaluated for their antibacterial properties , highlighting its value in antimicrobial research [ citation:6 ]. The carbohydrazide functional group is a recognized pharmacophore, and its incorporation into the pyrazole structure is a common strategy in multi-target drug discovery programs [ citation:8 ]. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use [ citation:2 ].

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZMPXJTNZMSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377630
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94692-06-5
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents at the 5-Position
  • Pyrrole vs. Trifluoromethyl: The target compound’s 5-pyrrole group (electron-rich, aromatic) contrasts with trifluoromethyl (-CF₃) substituents in compounds like 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (). The -CF₃ group’s electron-withdrawing nature increases lipophilicity and metabolic stability, whereas pyrrole’s π-electron system may enhance binding to aromatic residues in enzymes (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis; ).
  • Pyrrole vs.
Functional Groups at the 4-Position
  • Carbohydrazide vs. Nitrile :
    Replacing the carbohydrazide with a nitrile group (e.g., 1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile; ) eliminates hydrogen-bonding capacity. The nitrile’s electron-withdrawing nature (C≡N) may reduce solubility but increase stability against hydrolysis.

  • Carbohydrazide vs. Ester/Carboxylic Acid :
    Compounds like methyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate () feature ester groups, which are less reactive than carbohydrazides but more lipophilic, affecting bioavailability.

Anti-Inflammatory and Antipyretic Effects
  • Diphenylpyrazole derivatives () exhibit antipyretic activity but lack the pyrrole moiety, suggesting that pyrrole’s aromaticity may modulate anti-inflammatory pathways differently.

Physicochemical Properties

Compound Molecular Weight (g/mol) Polar Surface Area (Ų) Key Substituents Bioactivity
Target Compound 283.29* ~75 Pyrrole, Carbohydrazide Antibiotic adjuvant
1-Phenyl-5-CF₃-1H-pyrazole-4-oxadiazole 343.25 ~65 Trifluoromethyl, Oxadiazole Antifungal
1-Phenyl-5-pyrrole-pyrazole-4-nitrile 234.26 46.5 Pyrrole, Nitrile Not reported
Diphenylpyrazole amines ~350–400 ~50 Diphenyl, Amine Antipyretic

*Calculated based on molecular formula C₁₅H₁₃N₅O.

Biological Activity

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The compound features a pyrazole ring substituted with a phenyl group and a pyrrole moiety, contributing to its unique reactivity and biological profile. Its molecular formula is C14H13N3OC_{14}H_{13}N_3O . The presence of multiple functional groups enhances its interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that certain derivatives inhibited HCV replication effectively without causing cellular toxicity. The most potent compound showed an EC50 value of 2 nM with a selectivity index greater than 5000, indicating a high level of efficacy and safety .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, derivatives synthesized by Xia et al. displayed significant growth inhibition in various tumor cell lines, with IC50 values ranging from 49.85 µM to lower concentrations depending on the specific derivative tested .

Table 1: Summary of Antitumor Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54949.85Induces apoptosis
Compound BNCI-H4600.95Autophagy induction
Compound CHT-290.30Inhibits VEGF-induced proliferation

Anti-inflammatory Activity

The interaction of the compound with cyclooxygenase-2 (COX-2) has been noted as a critical mechanism for its anti-inflammatory effects. By inhibiting COX-2, the compound may reduce inflammation and related pathologies, making it a candidate for further development in inflammatory disease treatments .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound's ability to inhibit COX-2 suggests its potential use in treating conditions characterized by excessive inflammation.
  • Cannabinoid Receptor Interaction : It has been reported to bind to cannabinoid receptors hCB1 and hCB2, which could lead to various physiological effects depending on the receptor's role in different biological processes .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study by Fan et al. : This research focused on derivatives that induced autophagy in A549 cell lines without triggering apoptosis, showcasing the compound's potential for selective cancer therapy .
  • Research by Zheng et al. : This study demonstrated that certain derivatives exhibited significant inhibition of lung cancer cell lines, emphasizing their potential as anticancer agents .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide?

A1. The synthesis typically involves cyclocondensation and functionalization steps. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine are reacted to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives .
  • Hydrazide Formation : The carboxylic acid is converted to a hydrazide via reaction with hydrazine hydrate under reflux in ethanol .
  • Pyrrole Substitution : The pyrrol-1-yl group is introduced using 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by reflux and purification via silica gel chromatography .

Q. Q2. What spectroscopic techniques are critical for structural validation?

A2. Key methods include:

  • IR Spectroscopy : Confirms carbonyl (C=O) and N-H stretches of the hydrazide moiety (~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .
  • NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.5–8.5 ppm) and pyrazole/pyrrole ring carbons (δ 140–160 ppm) .
  • X-Ray Crystallography : Resolves dihedral angles between aromatic rings, critical for understanding steric effects (e.g., 16.83°–51.68° deviations observed in similar pyrazoles) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How do reaction conditions influence the regioselectivity of pyrrole ring formation?

A3. Regioselectivity is controlled by:

  • Temperature : Reflux in ethanol/acetic acid favors cyclization to the 1H-pyrrol-1-yl group, while room-temperature reactions may yield alternative isomers .
  • Catalysts : Iodine or acetic acid can stabilize transition states, directing substitution to the pyrazole’s 5-position .
  • Solvent Polarity : Polar solvents (e.g., ethanol) enhance solubility of intermediates, reducing side reactions .

Q. Q4. What computational methods predict reaction pathways for pyrazole-pyrrole hybrids?

A4. Density Functional Theory (DFT) calculates:

  • Transition States : Energy barriers for cyclization steps (e.g., ΔG‡ ≈ 25–30 kcal/mol for similar systems) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrazole ring, guiding substitution patterns .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are used to evaluate the bioactivity of this compound?

A5. Common assays include:

  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
  • Enzyme Inhibition : Docking studies with human dihydrofolate reductase (DHFR; PDB: 1KMS) to predict binding affinity (docking scores < -8 kcal/mol indicate strong interactions) .

Q. Q6. How can SAR be optimized for enhanced activity?

A6. Strategies involve:

  • Substituent Modulation : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring improve DHFR inhibition, while bulky groups reduce steric hindrance .
  • Hydrazide Modification : Acylation with heteroaromatic hydrazides (e.g., thiadiazoles) enhances anticonvulsant potency .

Data Contradictions and Resolution

Q. Q7. How can conflicting reports on synthetic yields be resolved?

A7. Discrepancies often arise from:

  • Purification Methods : Silica gel chromatography vs. recrystallization (yields vary by 10–15% due to solubility differences) .
  • Reagent Purity : Impurities in phenylhydrazine or dimethoxytetrahydrofuran reduce efficiency; HPLC-grade reagents are recommended .

Q. Q8. Why do similar compounds exhibit divergent biological activities?

A8. Factors include:

  • Crystal Packing Effects : Hydrogen bonding (e.g., O-H···N interactions) alters bioavailability .
  • Metabolic Stability : Pyrrole rings may undergo rapid oxidation in vivo, reducing efficacy compared to pyrazolo[3,4-c]pyrazoles .

Novel Applications and Methodological Innovations

Q. Q9. What emerging applications exist beyond traditional medicinal chemistry?

A9. Recent studies explore:

  • Coordination Chemistry : Pyrazole-pyrrole hybrids act as ligands for transition metals (e.g., Cu²⁺ complexes in catalysis) .
  • Materials Science : π-Conjugated systems in organic semiconductors due to planar aromatic frameworks .

Q. Q10. How can AI/ML accelerate research on this compound?

A10. Machine learning models trained on reaction databases (e.g., Reaxys) can:

  • Predict Optimal Conditions : For cyclization (e.g., 120°C, POCl₃) with >90% accuracy .
  • Virtual Screening : Prioritize derivatives for synthesis based on predicted bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
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1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

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